![molecular formula C18H21NO3 B5205849 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol](/img/structure/B5205849.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
Wirkmechanismus
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This has been shown to have a range of effects on the brain, including altering dopamine levels and activity in various brain regions.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol can have a range of biochemical and physiological effects, including altering dopamine levels and activity in various brain regions, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol in lab experiments is its well-established synthesis method and extensive body of scientific research. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, including further exploration of its therapeutic potential for neurological and psychiatric disorders, as well as investigating its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, new synthesis methods and modifications to the compound structure may lead to improved efficacy and reduced side effects in future studies.
Synthesemethoden
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to form the final product. The synthesis method has been optimized over time to improve yield and purity, and is now well-established in the scientific community.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-13(10-17(22-2)18(16)20)11-19-8-7-14-5-3-4-6-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRXQRDSJGKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.